MK-0354
Overview
Description
MK-0354 is a compound that functions as a partial agonist of the GPR109A receptor, also known as the hydroxy-carboxylic acid receptor 2. This receptor is involved in the regulation of lipid metabolism and inflammation. This compound has been investigated for its potential therapeutic effects in conditions such as dyslipidemia and atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0354 involves the preparation of 5,5-fused pyrazoles. The key steps include the formation of the pyrazole ring and subsequent functionalization to achieve the desired receptor activity. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
MK-0354 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazoles .
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of receptor agonists.
Biology: MK-0354 is used to investigate the role of GPR109A in lipid metabolism and inflammation.
Medicine: It has been explored as a potential therapeutic agent for treating dyslipidemia and atherosclerosis due to its ability to modulate lipid levels and reduce inflammation.
Industry: This compound may have applications in the development of new drugs targeting lipid metabolism and inflammatory pathways
Mechanism of Action
MK-0354 exerts its effects by binding to and activating the GPR109A receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently inhibits lipolysis in adipocytes, leading to decreased plasma free fatty acid levels. Additionally, this compound has been shown to block the flushing effect induced by nicotinic acid, making it a suitable candidate for further study in the treatment of dyslipidemia .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A well-known GPR109A agonist used to treat dyslipidemia.
Acipimox: Another GPR109A agonist with similar lipid-lowering effects.
Acifran: A synthetic agonist of GPR109A with potential therapeutic applications
Uniqueness of MK-0354
This compound is unique among GPR109A agonists due to its partial agonism, which allows it to modulate receptor activity without causing significant side effects such as flushing. This makes it a promising candidate for further development as a therapeutic agent for lipid disorders .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQYSJKGRPGMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851776-28-8 | |
Record name | MK-0354 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0354 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2005 AD | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MK-0354 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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